5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid
Description
IUPAC Nomenclature and Systematic Classification
The compound 5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic systems. The parent structure is a 1,2-oxazolidine ring, a five-membered heterocycle containing one oxygen atom at position 1 and one nitrogen atom at position 2. The substituents are enumerated as follows:
- A hydroxymethyl group (-CH2OH) at position 5.
- Phenyl groups (-C6H5) at positions 2 and 3.
- A carboxylic acid (-COOH) at position 4.
The full IUPAC name, 5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid , reflects this substitution pattern. The molecular formula, C17H17NO4 , corresponds to a molecular weight of 299.32 g/mol. The SMILES notation (C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O ) and InChIKey (LUHBJVYNVFERJT-UHFFFAOYSA-N ) further specify the connectivity and stereoelectronic features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid |
| Molecular Formula | C17H17NO4 |
| Molecular Weight | 299.32 g/mol |
| SMILES | C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
| InChIKey | LUHBJVYNVFERJT-UHFFFAOYSA-N |
Molecular Geometry and Conformational Analysis
The 1,2-oxazolidine core adopts a puckered conformation to alleviate torsional strain, with the nitrogen atom at position 2 contributing to ring rigidity. The phenyl groups at positions 2 and 3 introduce steric bulk, forcing the ring into a distorted envelope conformation. Computational modeling suggests that the hydroxymethyl group at position 5 and the carboxylic acid at position 4 adopt equatorial orientations to minimize steric clashes with the phenyl substituents.
The carboxylic acid group participates in intramolecular hydrogen bonding with the hydroxymethyl group, stabilizing the conformation. Bond angles around the nitrogen atom (N2) deviate slightly from ideal tetrahedral geometry due to ring strain, with C-N-C angles approximating 108°. The C4 carbonyl oxygen exhibits partial double-bond character (1.23 Å), consistent with resonance stabilization from the adjacent carboxylic acid group.
Table 2: Key Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C4=O (carbonyl) | 1.23 Å |
| C5-O (hydroxymethyl) | 1.43 Å |
| N2-C2 (phenyl) | 1.47 Å |
| C-N-C (ring) | 108° |
Stereochemical Considerations and Chiral Centers
The molecule contains two chiral centers at positions 4 and 5 of the oxazolidine ring. The carbon at position 4 is bonded to:
- The carboxylic acid group (-COOH).
- The hydroxymethyl-bearing carbon (C5).
- Two distinct ring carbons (C3 and N2).
The carbon at position 5 is bonded to:
- The hydroxymethyl group (-CH2OH).
- The carboxylic acid-bearing carbon (C4).
- Two additional ring carbons (C1 and C4).
These centers give rise to four possible stereoisomers (2² = 4). However, the synthetic route described in patent literature typically yields a racemic mixture unless chiral auxiliaries or enantioselective conditions are employed. The phenyl groups at positions 2 and 3 do not introduce additional chirality, as their planar symmetry negates stereogenic potential.
Crystallographic studies of analogous oxazolidine derivatives, such as 3,4-dimethyl-2,5-diphenyl-1,3-oxazolidine, reveal that bulky aryl substituents enforce a specific helical twist in the ring, which could influence the compound’s stereoelectronic profile in asymmetric catalysis. For this compound, the absolute configuration (R/S) at positions 4 and 5 remains unspecified in publicly available data, though synthetic methodologies suggest controllability via chiral starting materials.
Properties
CAS No. |
773820-14-7 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid |
InChI |
InChI=1S/C17H17NO4/c19-11-14-15(17(20)21)16(12-7-3-1-4-8-12)18(22-14)13-9-5-2-6-10-13/h1-10,14-16,19H,11H2,(H,20,21) |
InChI Key |
LUHBJVYNVFERJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(ON2C3=CC=CC=C3)CO)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid typically involves the following steps:
Formation of Isoxazolidine Ring: The initial step involves the cycloaddition reaction between a nitrone and an alkene to form the isoxazolidine ring
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, where formaldehyde is used as the hydroxymethylating agent.
Functionalization with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving phenyl halides and suitable catalysts.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and reaction conditions are carefully selected to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid group.
Reduction: The nitro group in the isoxazolidine ring can be reduced to an amine group.
Substitution: The phenyl groups can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) are commonly used.
Major Products
Oxidation: Formation of 5-(Carboxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid.
Reduction: Formation of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-amine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Agents
One of the primary applications of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is its potential as an antidiabetic agent. Research has indicated that derivatives of this compound exhibit significant activity in the modulation of glucose metabolism and insulin sensitivity. For instance, studies have shown that certain oxazolidine derivatives can enhance glucose uptake in muscle cells, thereby contributing to improved glycemic control in diabetic models .
Antihypertensive Properties
This compound has also been explored for its antihypertensive effects. The structural features of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid may influence vascular smooth muscle relaxation and reduce blood pressure through various mechanisms, including the inhibition of angiotensin-converting enzyme (ACE) activity .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of oxazolidine derivatives in neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation pathways suggests it could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
Materials Science Applications
Polymer Synthesis
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is also utilized in the synthesis of functional polymers. Its reactive hydroxymethyl group allows for easy incorporation into polymer matrices, leading to materials with enhanced mechanical properties and thermal stability. These polymers can be applied in coatings, adhesives, and biomedical devices .
As a Building Block in Organic Synthesis
In organic synthesis, this compound serves as a versatile building block for the development of more complex molecules. Its functional groups can participate in various chemical reactions such as nucleophilic substitutions and cycloadditions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2,3-diphenylisoxazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Stability : The oxazolidine ring’s saturation (vs. thiazole’s aromaticity) may improve stability under acidic conditions, critical for oral bioavailability.
- Drug Likeness : The diphenyl groups in the target compound align with lipophilic pharmacophores in CNS-targeting drugs, whereas caffeic acid’s polarity limits blood-brain barrier penetration .
- Safety Profile : Hazard classifications for 5-(hydroxymethyl)thiazole () highlight risks associated with reactive heterocycles, suggesting the target compound’s safety may require rigorous evaluation .
Biological Activity
5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antimicrobial activities, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structure:
This structure features a hydroxymethyl group, two phenyl rings, and a carboxylic acid functional group, which are pivotal for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxazolidine compounds exhibit potent anticancer properties. For instance, a study on various oxazolidine derivatives revealed that modifications significantly influence their efficacy against cancer cell lines such as A549 (human lung adenocarcinoma) and HCT116 (human colon cancer) cells.
Key Findings:
- Structure-Activity Relationship : The presence of specific substituents on the phenyl rings was found to enhance anticancer activity. For example, compounds with 4-chlorophenyl and 4-bromophenyl substitutions showed reduced A549 cell viability to 64% and 61%, respectively, compared to untreated controls .
- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to induce apoptosis in cancer cells while exhibiting lower cytotoxicity towards normal cells. This selectivity is crucial for minimizing side effects during chemotherapy.
Antimicrobial Activity
The antimicrobial potential of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid has also been investigated. Its derivatives have shown promising activity against multidrug-resistant strains of bacteria.
Research Insights:
- Inhibition of Resistant Strains : Compounds derived from this oxazolidine have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens. For instance, certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is believed to involve interference with bacterial protein synthesis, similar to other oxazolidinone antibiotics like linezolid .
Case Studies
- Anticancer Evaluation : In vitro studies comparing the efficacy of 5-(Hydroxymethyl)-2,3-diphenyl-1,2-oxazolidine-4-carboxylic acid with standard chemotherapeutic agents like cisplatin indicated that while the compound showed moderate activity, its derivatives could be optimized for enhanced potency .
- Antimicrobial Screening : A comprehensive screening of various oxazolidine derivatives against resistant bacterial strains revealed that some compounds not only inhibited growth but also demonstrated synergistic effects when combined with existing antibiotics .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇NO₃ |
| Anticancer Activity (A549) | IC₅₀ = 64% viability |
| Antimicrobial Activity | Effective against MRSA |
| Toxicity (Normal Cells) | Low cytotoxicity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
